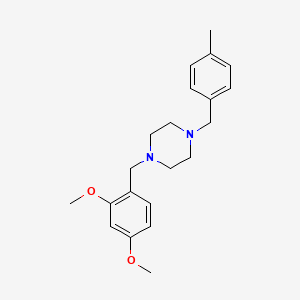
3-(2-chlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CL-316,243 and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action for CL-316,243 involves the activation of beta-3 adrenergic receptors. These receptors are found in brown adipose tissue and are responsible for the thermogenic effect of CL-316,243. Activation of these receptors leads to the release of norepinephrine and subsequent activation of the uncoupling protein 1 (UCP1) in brown adipose tissue. UCP1 is responsible for the dissipation of energy as heat, which leads to increased metabolic rate and weight loss.
Biochemical and Physiological Effects:
CL-316,243 has a range of biochemical and physiological effects. In addition to its thermogenic effects, CL-316,243 has been found to increase lipolysis, or the breakdown of fat cells, in white adipose tissue. This leads to a reduction in adiposity and improved metabolic health. Additionally, CL-316,243 has been found to improve glucose tolerance and insulin sensitivity, which may have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
CL-316,243 has several advantages for lab experiments. It is a highly specific agonist for beta-3 adrenergic receptors, which allows for precise targeting of these receptors in experiments. Additionally, CL-316,243 is stable and can be stored for long periods of time. However, there are also limitations to the use of CL-316,243 in lab experiments. It has a short half-life in vivo, which can make dosing and timing of experiments challenging. Additionally, CL-316,243 has been found to have species-specific effects, which can limit its applicability in certain animal models.
Orientations Futures
For research include the potential for CL-316,243 in the treatment of obesity and metabolic disorders, as well as the development of more stable analogs for use in lab experiments and potential clinical applications.
Méthodes De Synthèse
The synthesis of CL-316,243 involves several steps. The first step is the preparation of 2-chlorobenzonitrile, which is then reacted with N,N-dimethylformamide dimethyl acetal to form 2-chlorobenzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-chlorophenyl isoxazoline. Finally, the isoxazoline is reacted with dimethylamine and carbon dioxide to form CL-316,243.
Applications De Recherche Scientifique
CL-316,243 has been extensively studied for its potential applications in scientific research. One of the primary research areas is the study of obesity and metabolic disorders. CL-316,243 has been found to activate brown adipose tissue, which is responsible for thermogenesis and energy expenditure. This activation can lead to increased metabolic rate and weight loss. Additionally, CL-316,243 has been studied for its potential applications in the treatment of diabetes, as it has been found to improve glucose tolerance and insulin sensitivity.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-10(12(16)14-2)11(15-17-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXCVBULBNOMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)
![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)

![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)


![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)
